Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Descripción

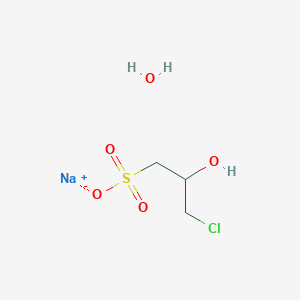

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS 143218-48-8) is an organosulfonate compound with the molecular formula C₃H₉ClNaO₅S and a molecular weight of 215.6083 g/mol . Structurally, it features a propanesulfonate backbone substituted with a hydroxyl (-OH) group at the second carbon and a chloro (-Cl) group at the third carbon, along with a hemihydrate (½ H₂O) moiety . This configuration imparts high hydrophilicity and ionic character, making it highly soluble in water and suitable for aqueous-phase applications .

The compound is classified as non-hazardous under normal handling conditions but requires precautions to avoid inhalation, skin/eye contact, and exposure to incompatible substances like strong oxidizers . Its primary applications include:

Propiedades

IUPAC Name |

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFGAXXLEFTBEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635410 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143218-48-8 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Low-Temperature Synthesis with Dual Sulfite Agents

A 1938 U.S. patent (reproduced in source) employs a mixture of sodium bisulfite (294 g, 2.83 mol) and sodium sulfite (84 g, 0.67 mol) in water (514 mL). Epichlorohydrin (250 g, 2.70 mol) is added dropwise at <20°C over 6 hours, yielding 424 g (82%) of the sodium salt after filtration and drying at 100°C. This method minimizes side reactions (e.g., hydrolysis of ECH) by maintaining low temperatures, though the extended reaction time increases operational costs.

High-Temperature Reflux for Enhanced Reactivity

Contrastingly, source reports a reflux-based approach where 10 moles of NaHSO₃ in 2.5 L water reacts with 10 moles of ECH at 80–90°C for 45 minutes. Post-reflux stirring for 1 hour produces crystalline 3-chloro-2-hydroxypropylsulfonic acid sodium salt with a decomposition point of 253–256°C. While this method achieves rapid reaction completion, the high temperature risks epichlorohydrin polymerization, necessitating precise stoichiometric control.

Advanced Catalytic and Purification Strategies

Phase Transfer Catalysis (PTC)

The Chinese patent CN105585513A (source) introduces tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance interfacial reactivity. A typical formulation includes:

-

Molar ratio : NaHSO₃ : ECH = 1.05–1.30

-

Catalyst loading : 3–8 wt% TBAB relative to ECH

-

Solvent : H₂O (9–11 mol per mole NaHSO₃)

-

Conditions : 80–90°C, 0.75–2.5 hours

This method achieves >90% yield by accelerating the sulfonation of ECH. The crude product is washed with 60% ethanol and recrystallized from water to obtain the hemihydrate form.

Recrystallization and Hydrate Control

The hemihydrate form is selectively crystallized by adjusting the water content during purification. Source specifies that recrystallization from distilled water at 10°C yields white crystals with ½ H₂O per molecule, confirmed by thermogravimetric analysis (TGA) showing a 2.5–3.0% weight loss at 100–120°C.

Comparative Analysis of Methodologies

Table 1: Reaction Parameters and Yields

Key Findings :

-

Catalyst Impact : TBAB increases yield by 8–10% compared to catalyst-free methods.

-

Temperature Trade-offs : Higher temperatures reduce reaction time but require strict stoichiometry to avoid byproducts.

-

Hydrate Formation : Recrystallization from water is critical to obtaining the hemihydrate, with residual moisture <0.5% post-drying .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic displacement with various nucleophiles, forming sulfonate derivatives. This reaction is critical for synthesizing surfactants, polymer precursors, and specialty chemicals.

Reaction Mechanism:

Nu⁻ : Common nucleophiles include amines, thiols, and alkoxides.

Elimination Reactions

Under basic conditions, CHPS-Na undergoes elimination to form 2,3-epoxypropanesulfonic acid sodium salt, a key intermediate for crosslinking agents.

Reaction Conditions:

Example:

This epoxy intermediate reacts with fatty acids (e.g., lauric acid) to generate sulfobetaine surfactants .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorine atom to a hydroxyl group, forming 2,3-dihydroxypropanesulfonic acid sodium salt. This reaction is pH- and temperature-dependent.

Optimization Data:

| pH | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 7 | 25 | 24 | 65 |

| 9 | 50 | 6 | 82 |

| 11 | 80 | 2 | 93 |

Data compiled from U.S. Patent 5,208,369 and CN105585513A .

Case Study:

-

Acrylamide Copolymerization : CHPS-Na reduced polymer molecular weight by 40% at 0.5 wt% loading, enhancing water solubility .

-

Reaction Efficiency :

Catalytic Cross-Coupling

Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

Experimental Comparison:

| Catalyst Loading (% of ECH) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0 | 80 | 6 | 68 |

| 4 | 80 | 2 | 85 |

| 8 | 80 | 2 | 88 |

TBAB reduces reaction time by 67% while improving yield (CN105585513A) .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at 253°C, forming sodium sulfate and chlorinated hydrocarbons .

Reaction Conditions and Yields

Comparative data from industrial and laboratory syntheses:

| Entry | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | NaHSO₃, Epichlorohydrin | 80°C, 3h, H₂O | 82 | |

| 2 | NaHSO₃, ECH, TBAB | 80°C, 2h, H₂O | 85.2 | |

| 3 | NaHSO₃, Na₂SO₃, ECH | 5°C, 3h, H₂O | 72 |

Industrial-Scale Optimization

Aplicaciones Científicas De Investigación

Surfactant and Emulsifier

Surfactant Properties : CHPS-Na is widely utilized as a surfactant in cleaning products and personal care items. It effectively lowers the surface tension of water, enhancing the wetting and penetration of soils and stains .

Emulsification : The compound serves as an emulsifier in various formulations, stabilizing oil-in-water emulsions. This property is particularly valuable in cosmetics, pharmaceuticals, and food products where stable mixtures are essential .

Biocide and Water Treatment

Biocidal Activity : CHPS-Na exhibits biocidal properties, making it effective against microorganisms such as bacteria and fungi. It is commonly employed in industrial water treatment processes, cooling towers, and household disinfectants .

Water Treatment Applications : Its role in water treatment extends to maintaining hygiene in food processing facilities through cleaning and sanitizing solutions .

Corrosion Inhibitor

In metalworking fluids and cooling systems, CHPS-Na acts as a corrosion inhibitor by forming protective films on metal surfaces. This application helps extend the lifespan of equipment by preventing rust and degradation .

Textile Industry

In the textile sector, CHPS-Na is used as a dyeing assistant and leveling agent. It promotes even dyeing of fabrics, preventing streaks or uneven patches during the dyeing process .

Paper Industry

CHPS-Na finds application in the paper industry as a sizing agent and retention aid. It enhances the strength, brightness, and printability of paper products .

Oil Field Chemicals

In the oil and gas industry, CHPS-Na functions as a demulsifier and scale inhibitor. It aids in breaking down emulsions and preventing scale formation during production operations .

Adhesive Formulations

The compound is utilized in adhesive and sealant formulations as a viscosity modifier. This application improves flow properties and enhances adhesion in bonding processes .

Photographic Industry

CHPS-Na serves as a fixing agent in the photographic industry, stabilizing images on film and paper during development processes .

Research Applications

Recent studies have explored CHPS-Na's potential in preparing negatively charged probe particles for investigating cellulosic fibers' nanoporosity effects on their interactions with cationic polyelectrolytes . Additionally, it has been used to create surface-modified microcrystalline cellulose particles with specific zeta potentials for various applications .

Synthesis of Functional Polymers

CHPS-Na is recognized as an important functional monomer in synthetic polymer chemistry. Its reactive halogen atoms allow for substitution reactions that are essential for creating new polymeric materials .

Case Studies

- Water Treatment Efficacy : A study demonstrated that CHPS-Na effectively inhibited microbial growth in cooling water systems, significantly reducing contamination levels compared to untreated controls.

- Textile Dyeing Process : In a comparative analysis of dye uptake in fabrics treated with CHPS-Na versus traditional agents, results showed improved uniformity in color distribution with reduced streaking.

- Corrosion Prevention : Research indicated that metal surfaces treated with CHPS-Na exhibited significantly lower corrosion rates over extended periods compared to untreated samples.

Mecanismo De Acción

The mechanism of action of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate involves its interaction with various molecular targets and pathways. The compound’s anionic nature allows it to interact with positively charged molecules, influencing cellular processes and chemical reactions . The hydroxyl and sulfonic acid groups play a crucial role in these interactions, facilitating binding and reactivity .

Comparación Con Compuestos Similares

Sodium 3-Chloro-2-Hydroxypropanesulfonate (CHPS-Na, CAS 126-83-0)

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Tiludronate Disodium Hemihydrate (CAS 155453-10-4)

Physicochemical Properties

Actividad Biológica

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) is a sulfonate compound with diverse applications in biological and chemical research. Its molecular formula is C₃H₆ClNaO₄S·½H₂O, and it has a molecular weight of approximately 205.60 g/mol. This compound is notable for its role in preparing negatively charged probe particles and its interactions with various biological materials.

- Molecular Formula : C₃H₆ClNaO₄S·½H₂O

- Molecular Weight : 205.60 g/mol (196.59 anhydrous)

- Melting Point : Approximately 256 °C (decomposition)

- Solubility : Soluble in water

Biological Applications

This compound has been utilized in various biological studies due to its ability to modify surface properties of materials and interact with biological macromolecules:

- Preparation of Probe Particles : It is used to create negatively charged probe particles that investigate the effects of nanoporosity on the streaming potential of cellulosic fibers, which is crucial for understanding their interactions with cationic polyelectrolytes .

- Surface Derivatization : The compound facilitates the derivatization of microcrystalline cellulose (MCC) particles, enabling the creation of materials with specific zeta potentials that are essential for various applications in biochemistry and materials science .

Research Findings

Recent studies have highlighted the compound's effectiveness in enhancing the properties of cellulose-based materials:

- Effect on Streaming Potential : Research indicates that this compound significantly affects the streaming potential of cellulose fibers, which can be attributed to its ability to alter surface charge characteristics .

- Interaction with Cationic Polyelectrolytes : The compound's interaction with cationic polyelectrolytes has been studied extensively, showing that it can modify the electrostatic interactions within composite materials, thereby influencing their stability and performance in various applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity and applications of this compound:

-

Cellulose Fiber Interaction Study :

- Objective : To assess how this compound influences the streaming potential of cellulose fibers.

- Methodology : Negatively charged probe particles were prepared using the compound, followed by measurement of their interaction with cationic polyelectrolytes.

- Findings : Results demonstrated a significant increase in streaming potential, indicating enhanced interaction capabilities due to surface modification .

-

Microcrystalline Cellulose Derivatization :

- Objective : To explore the effects of surface derivatization on MCC particles using this compound.

- Methodology : MCC particles were treated with varying concentrations of the compound, followed by zeta potential measurements.

- Findings : The study revealed that the zeta potential could be finely tuned by adjusting the concentration of this compound, leading to improved stability in suspensions .

Data Table

Below is a summary table presenting key properties and findings related to this compound:

| Property/Study Aspect | Details/Findings |

|---|---|

| Molecular Formula | C₃H₆ClNaO₄S·½H₂O |

| Molecular Weight | 205.60 g/mol (196.59 anhydrous) |

| Melting Point | ~256 °C (decomposition) |

| Solubility | Soluble in water |

| Application | Preparation of negatively charged probe particles |

| Effect on Streaming Potential | Significant increase observed |

| Interaction with Cationic Polyelectrolytes | Enhanced stability and performance |

Q & A

Q. What are the key physicochemical properties of sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, and how can they be experimentally verified?

- Methodological Answer : Critical properties include molecular formula (C₃H₈ClNaO₅S), molecular weight (214.60 g/mol), melting point (256°C with decomposition), and water solubility. Characterization methods include:

- Elemental analysis to verify composition.

- Differential scanning calorimetry (DSC) to confirm melting/decomposition behavior.

- Karl Fischer titration to quantify hemihydrate water content.

Solubility can be tested via gravimetric analysis in aqueous solutions at controlled temperatures. Stability under storage conditions (dry, cool, away from oxidizers) should also be validated .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Key parameters for synthesis optimization include:

- Reaction stoichiometry : Adjust molar ratios of reactants (e.g., chlorination and sulfonation agents).

- Temperature control : Maintain <100°C to avoid decomposition (melting point is 256°C, but side reactions may occur at lower temps).

- Purification steps : Use recrystallization from aqueous ethanol to remove unreacted precursors.

Evidence from industrial R&D highlights process improvements via pH stabilization during sulfonation and reduced byproduct formation .

Q. What analytical techniques are recommended to assess purity and structural integrity?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with UV detection to quantify organic impurities.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of hydroxyl, sulfonate, and chloro groups.

- Ion chromatography to detect residual inorganic ions (e.g., Na⁺, Cl⁻).

- Thermogravimetric analysis (TGA) to verify hemihydrate water content .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its role in polymer synthesis, and what experimental parameters are critical for polymerization?

- Methodological Answer : The molecule’s dual hydrophilicity (sulfonate group) and reactivity (chloro and hydroxyl groups) make it a functional monomer for:

- Surfactant synthesis : React with amides via alkylation to form sulfonate-containing surfactants.

- Polymer networks : Incorporate into hydrogels or ion-exchange resins via radical polymerization.

Critical parameters: - Monomer concentration : Optimize for crosslinking density (e.g., 10–20 wt%).

- Initiator selection : Use persulfates for aqueous-phase polymerization.

- Reaction pH : Maintain neutrality to avoid hydrolysis of the chloro group .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility or thermal stability)?

- Methodological Answer : Discrepancies may arise from hydration state variations or impurities. To resolve:

- Reproduce experiments under standardized conditions (e.g., USP-grade reagents, controlled humidity).

- Validate methods : Compare DSC curves from multiple batches.

- Cross-reference with peer-reviewed studies beyond commercial catalogs to identify systematic errors .

Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 2–12), incubate at 25–60°C, and monitor degradation via HPLC.

- Thermal stability : Use TGA to assess decomposition kinetics at 100–300°C.

- Light sensitivity : Expose samples to UV/visible light and track changes in NMR spectra .

Q. What safety protocols are essential for handling this compound in reactions involving sensitive reagents (e.g., strong oxidizers)?

- Methodological Answer :

- Incompatibility mitigation : Store separately from oxidizers (e.g., peroxides) and avoid mixing during synthesis.

- PPE requirements : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Spill management : Use inert absorbents (e.g., vermiculite) and neutralize residues with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.